molecular formula C11H14ClNSi B13676861 3-Chloro-4-((trimethylsilyl)ethynyl)aniline

3-Chloro-4-((trimethylsilyl)ethynyl)aniline

Cat. No.: B13676861
M. Wt: 223.77 g/mol
InChI Key: WAZWFIOLSVFUSU-UHFFFAOYSA-N
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Description

3-Chloro-4-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C11H15ClNSi It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((trimethylsilyl)ethynyl)aniline typically involves a multi-step process:

    Starting Material: The synthesis begins with 3-chloroaniline.

    Formation of Ethynyl Group: The ethynyl group is introduced through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using trimethylsilylacetylene.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((trimethylsilyl)ethynyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The trimethylsilyl-ethynyl group can participate in further coupling reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., this compound derivatives.

    Oxidation: Oxidized products may include quinones or other oxygenated derivatives.

    Reduction: Reduced products may include amines or other hydrogenated derivatives.

Scientific Research Applications

3-Chloro-4-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((trimethylsilyl)ethynyl)aniline depends on its specific application:

    Molecular Targets: It can interact with various molecular targets, including enzymes and receptors, depending on its structural modifications.

    Pathways Involved: The compound may influence biochemical pathways by acting as an inhibitor or activator of specific enzymes or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    4-((Trimethylsilyl)ethynyl)aniline: Similar structure but lacks the chlorine atom.

    3-Chloroaniline: Similar structure but lacks the trimethylsilyl-ethynyl group.

    4-((Trimethylsilyl)ethynyl)benzenamine: Another derivative with similar functional groups.

Properties

Molecular Formula

C11H14ClNSi

Molecular Weight

223.77 g/mol

IUPAC Name

3-chloro-4-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C11H14ClNSi/c1-14(2,3)7-6-9-4-5-10(13)8-11(9)12/h4-5,8H,13H2,1-3H3

InChI Key

WAZWFIOLSVFUSU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=C(C=C1)N)Cl

Origin of Product

United States

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